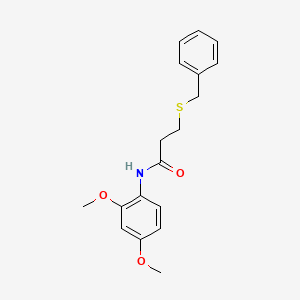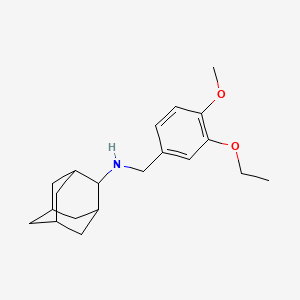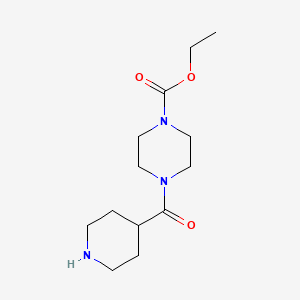![molecular formula C14H6ClNO2 B5837765 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
3-chloro-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6H-anthra[1,9-cd]isoxazol-6-one, also known as CILO, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound possesses a unique structure and exhibits remarkable properties that make it an attractive target for research.
Mécanisme D'action
The mechanism of action of 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is responsible for the regulation of DNA topology, which is essential for DNA replication and cell division. This compound binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its catalytic cycle, leading to the accumulation of DNA double-strand breaks and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one. One potential avenue of research is the development of novel synthetic methods for the production of this compound and related compounds. Another area of research is the investigation of the structure-activity relationship of this compound and its derivatives, which could lead to the development of more potent and selective anticancer agents. Additionally, the potential applications of this compound in materials science and chemical biology warrant further investigation. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents and materials with a wide range of applications.
Méthodes De Synthèse
The synthesis of 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction between anthranilic acid and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a series of steps, including acylation, cyclization, and chlorination, to yield the final product. The synthesis of this compound is a well-established method and has been optimized for large-scale production.
Applications De Recherche Scientifique
3-chloro-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
12-chloro-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClNO2/c15-10-6-5-9-11-12(10)16-18-14(11)8-4-2-1-3-7(8)13(9)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBLBLSFOSPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C(C4=NO3)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)


![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)


![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)
